Cas no 2877645-08-2 (2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
![2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/2877645-08-2x500.png)
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
- 2877645-08-2
- AKOS040887853
- F6830-8316
-
- インチ: 1S/C17H26N4O2/c1-13-11-18-17(19-12-13)21-6-2-14(3-7-21)10-16(22)20-15-4-8-23-9-5-15/h11-12,14-15H,2-10H2,1H3,(H,20,22)
- InChIKey: CBBRVZFVAFHNAF-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)NC(CC1CCN(C2N=CC(C)=CN=2)CC1)=O
計算された属性
- 精确分子量: 318.20557608g/mol
- 同位素质量: 318.20557608g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 371
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 67.4Ų
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6830-8316-2μmol |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877645-08-2 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6830-8316-25mg |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877645-08-2 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6830-8316-5μmol |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877645-08-2 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6830-8316-4mg |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877645-08-2 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6830-8316-50mg |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877645-08-2 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6830-8316-1mg |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877645-08-2 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6830-8316-2mg |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877645-08-2 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6830-8316-10μmol |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877645-08-2 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6830-8316-15mg |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877645-08-2 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6830-8316-75mg |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide |
2877645-08-2 | 75mg |
$312.0 | 2023-09-07 |
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamideに関する追加情報
Introduction to 2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide (CAS No. 2877645-08-2)
2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2877645-08-2, belongs to a class of molecules that exhibit promising pharmacological profiles, making it a subject of extensive study in medicinal chemistry.
The molecular structure of 2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide features a complex arrangement of aromatic rings and aliphatic chains, which contribute to its diverse interactions with biological targets. The presence of a piperidine ring and a methylpyrimidine moiety suggests potential binding affinities with enzymes and receptors involved in various cellular pathways. This structural complexity has led researchers to explore its potential applications in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between 2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide and biological targets. Studies have indicated that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in diseases such as cancer, inflammation, and neurodegeneration. The N-(oxan-4-yl)acetamide moiety, in particular, has been identified as a key pharmacophore that contributes to the compound's binding affinity and specificity.
In vitro studies have demonstrated the compound's ability to modulate signaling pathways associated with cell proliferation, apoptosis, and angiogenesis. These findings have prompted further investigation into its potential as an anticancer agent, with preliminary results suggesting that it may selectively target malignant cells while sparing healthy tissues. The dual functionality of the molecule, combining both pyrimidine and piperidine scaffolds, enhances its versatility in interacting with multiple biological targets.
The synthesis of 2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-y)acetamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. The use of chiral auxiliaries or catalysts has also been explored to achieve enantiopure forms of the compound, which is crucial for optimizing pharmacological activity.
One of the most compelling aspects of 2-[1-(5-methylpyrimidin -2 -yl)piperidin -4 -yl]-N-(oxan -4 -y l)acetamide is its potential for structure-based drug design. By leveraging high-resolution crystallographic data and computational methods, researchers can visualize how the compound interacts with its biological targets at the atomic level. This detailed understanding has facilitated the design of analogs with improved potency, selectivity, and pharmacokinetic properties.
Current research efforts are focused on evaluating the safety and efficacy of 2-[1-(5-methylpyrimidin -2 -yl)piperidin -4 -yl]-N-(oxan -4 -y l)acetamide in preclinical models. Animal studies have provided valuable insights into its metabolic stability, distribution, excretion, and potential side effects. These findings are critical for determining the appropriate dosage regimen and formulation strategies for future clinical trials.
The development of novel therapeutic agents often requires collaboration across multiple disciplines, including organic chemistry, biochemistry, pharmacology, and clinical medicine. The case of 2-[1-(5-methylpyrimidin -2 -yl)piperidin -4 -yl]-N-(oxan -4 -y l)acetamide exemplifies this interdisciplinary approach, where synthetic chemists work closely with biologists and clinicians to translate laboratory discoveries into tangible medical benefits.
As our understanding of disease mechanisms continues to evolve, compounds like 2-[1-(5-methylpyrimidin -2 -yl)piperidin -4 -yl]-N-(oxan -4 -y l)acetamide will play an increasingly important role in the development of targeted therapies. Their unique structural features and biological activities make them valuable tools for exploring new treatment strategies across a wide range of diseases.
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